molecular formula C13H20O2 B14013957 4-(3-Methoxyphenyl)-3,3-dimethylbutan-1-ol CAS No. 33214-48-1

4-(3-Methoxyphenyl)-3,3-dimethylbutan-1-ol

Katalognummer: B14013957
CAS-Nummer: 33214-48-1
Molekulargewicht: 208.30 g/mol
InChI-Schlüssel: GITYGCCUYSNNPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Methoxyphenyl)-3,3-dimethylbutan-1-ol is an organic compound characterized by a methoxyphenyl group attached to a butanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-3,3-dimethylbutan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions typically include:

    Reagents: 3-methoxybenzaldehyde, Grignard reagent (e.g., methylmagnesium bromide), reducing agent (e.g., lithium aluminum hydride)

    Solvents: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Reflux conditions for the Grignard reaction, followed by cooling for the reduction step

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Methoxyphenyl)-3,3-dimethylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions

    Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C)

    Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases

Major Products

    Oxidation: Formation of 4-(3-methoxyphenyl)-3,3-dimethylbutan-2-one

    Reduction: Formation of 4-(3-methoxyphenyl)-3,3-dimethylbutane

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

4-(3-Methoxyphenyl)-3,3-dimethylbutan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.

Wirkmechanismus

The mechanism of action of 4-(3-Methoxyphenyl)-3,3-dimethylbutan-1-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(3-Methoxyphenyl)-2-butanol
  • 4-(3-Methoxyphenyl)-3-butanone
  • 4-(3-Methoxyphenyl)-3,3-dimethylbutane

Uniqueness

4-(3-Methoxyphenyl)-3,3-dimethylbutan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Eigenschaften

CAS-Nummer

33214-48-1

Molekularformel

C13H20O2

Molekulargewicht

208.30 g/mol

IUPAC-Name

4-(3-methoxyphenyl)-3,3-dimethylbutan-1-ol

InChI

InChI=1S/C13H20O2/c1-13(2,7-8-14)10-11-5-4-6-12(9-11)15-3/h4-6,9,14H,7-8,10H2,1-3H3

InChI-Schlüssel

GITYGCCUYSNNPQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CCO)CC1=CC(=CC=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.